molecular formula C20H18O7 B2472644 (Z)-methyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 858763-44-7

(Z)-methyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2472644
CAS No.: 858763-44-7
M. Wt: 370.357
InChI Key: DIZQYAMTKRLFQH-LSCVHKIXSA-N
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Description

(Z)-methyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a benzofuran-based compound characterized by a Z-configured benzylidene moiety at the C2 position of the dihydrobenzofuran core. The 2,4-dimethoxybenzylidene substituent contributes electron-donating effects via methoxy groups, influencing the compound’s electronic properties and intermolecular interactions. The methyl acetate group at the C6 position enhances solubility in organic solvents and modulates steric bulk. This structural framework is common in bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation due to the benzofuran scaffold’s rigidity and aromaticity .

Properties

IUPAC Name

methyl 2-[[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-23-13-5-4-12(16(9-13)24-2)8-18-20(22)15-7-6-14(10-17(15)27-18)26-11-19(21)25-3/h4-10H,11H2,1-3H3/b18-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZQYAMTKRLFQH-LSCVHKIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a benzofuran moiety, which is known for various pharmacological activities. The synthesis typically involves the condensation of 2,4-dimethoxybenzaldehyde with appropriate substrates under controlled conditions to yield the desired ester.

Synthesis Overview

  • Starting Materials :
    • 2,4-Dimethoxybenzaldehyde
    • 3-Oxo-2,3-dihydrobenzofuran derivatives
    • Methyl acetate
  • Reaction Conditions :
    • Aldol condensation followed by esterification.
    • Use of catalysts such as acid or base depending on the specific reaction pathway.
  • Yield and Purity :
    • The final product is typically purified through recrystallization or chromatography to achieve high purity suitable for biological testing.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to benzofuran derivatives exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains and fungi.

CompoundActivityReference
This compoundModerate inhibition against E. coli
Benzofuran analogsStrong antifungal activity against Candida spp.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS. Results indicate that this compound exhibits significant free radical scavenging activity.

Assay TypeIC50 Value (µM)Reference
DPPH25
ABTS30

The proposed mechanism for the biological activity of this compound involves the inhibition of key enzymes associated with microbial metabolism and oxidative stress pathways. For example:

  • Tyrosinase Inhibition : Compounds with similar structures have been shown to inhibit tyrosinase activity, which is crucial in melanin biosynthesis in human melanoma cells .

Case Studies

  • Study on Antimicrobial Efficacy : A study focusing on the antimicrobial properties of benzofuran derivatives revealed that modifications at the benzylidene position significantly enhanced activity against Gram-positive bacteria .
  • Antioxidant Evaluation : Research conducted on related compounds demonstrated that those with methoxy substitutions exhibited improved antioxidant capabilities compared to their unsubstituted counterparts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl {[(2Z)-2-(3-Fluorobenzylidène)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate (CAS: 620547-49-1)

  • Structural Differences : Replaces the 2,4-dimethoxybenzylidene group with a 3-fluorobenzylidene substituent.
  • Electronic Effects: The fluorine atom is electron-withdrawing, reducing electron density on the benzylidene moiety compared to the methoxy groups in the target compound.
  • Biological Implications : Fluorinated analogs often exhibit enhanced metabolic stability and bioavailability due to reduced susceptibility to oxidative metabolism.
  • Physical Properties : Higher lipophilicity (predicted XLogP3 ≈ 4.8) compared to the target compound (estimated XLogP3 ≈ 3.5–4.0) due to fluorine’s hydrophobic nature .

(Z)-2-(2,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl Methanesulfonate (CAS: 858759-66-7)

  • Structural Differences : Substitutes the methyl acetate group with a methanesulfonate ester.
  • Reactivity and Solubility : The sulfonate group increases water solubility but may reduce membrane permeability. Sulfonate esters are more reactive toward nucleophiles than acetates, influencing stability in biological matrices.
  • Applications: Potential utility in prodrug design, where sulfonate groups can enhance solubility for systemic delivery .

Methyl 2-((2-(4-tert-Butylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate (CAS: 620547-56-0)

  • Structural Differences : Features a 4-tert-butylbenzylidene group instead of 2,4-dimethoxybenzylidene.
  • The electron-donating tert-butyl group increases electron density on the benzylidene moiety.
  • Physicochemical Data : Molecular weight = 366.4 g/mol; XLogP3 = 5.2. The higher logP indicates greater lipophilicity compared to the target compound, favoring passive diffusion across lipid membranes .

Methyl 2-((2-(3,4-Dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate (CAS: 859658-85-8)

  • Structural Differences : Adds a 3,4-dimethoxybenzylidene group and a methyl substituent at the C7 position of the benzofuran core.
  • Impact on Properties: The 3,4-dimethoxy configuration provides stronger electron-donating effects than the 2,4-dimethoxy variant, altering redox potentials.

Comparative Data Table

Compound (CAS) Substituent (Benzylidene) Functional Group (C6) Molecular Weight (g/mol) XLogP3 Key Properties/Applications
Target Compound (Hypothetical) 2,4-dimethoxy Methyl acetate ~362.4* ~3.8 Balanced solubility, enzyme inhibition
620547-49-1 3-fluoro Methyl acetate 358.3 ~4.8 Enhanced metabolic stability
858759-66-7 2,4-dimethoxy Methanesulfonate 406.4 ~2.5 Prodrug potential
620547-56-0 4-tert-butyl Methyl acetate 366.4 5.2 High lipophilicity, membrane diffusion
859658-85-8 3,4-dimethoxy (+C7 methyl) Methyl acetate 392.4 ~4.5 Increased redox stability

*Estimated based on structural analogs.

Research Findings and Implications

  • Electronic Effects : Methoxy groups (2,4-dimethoxy) in the target compound improve π-π stacking interactions in enzyme-binding pockets compared to halogenated or alkylated analogs .
  • Solubility vs. Permeability : Acetate derivatives balance solubility and permeability better than sulfonates, which are more polar but less membrane-permeable .
  • Steric Considerations : Bulky substituents (e.g., tert-butyl) limit applications in targets requiring planar binding but enhance selectivity for hydrophobic pockets .

Q & A

Q. What are the optimal synthetic routes and critical parameters for synthesizing (Z)-methyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate?

The synthesis typically involves a multi-step protocol:

  • Step 1 : Formation of the benzofuran core via cyclization of substituted phenols with α,β-unsaturated ketones.
  • Step 2 : Introduction of the 2,4-dimethoxybenzylidene group via a Knoevenagel condensation, requiring precise temperature control (60–80°C) and anhydrous conditions .
  • Step 3 : Esterification with methyl chloroacetate under basic conditions (e.g., K₂CO₃ in acetone) . Key Parameters : Reaction time (8–12 hours for condensation), solvent polarity (e.g., DMF for high-yield condensation), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How is the stereochemistry and molecular structure of this compound validated?

  • Stereochemistry : The (Z)-configuration of the benzylidene double bond is confirmed using NOESY NMR, showing spatial proximity between the benzofuran oxygen and the 2,4-dimethoxybenzylidene substituent .
  • Structural Analysis :
  • ¹H/¹³C NMR : Assignments of methoxy (δ 3.8–4.0 ppm), benzofuran carbonyl (δ 170–175 ppm), and ester groups (δ 165–170 ppm) .
  • HRMS : Validates the molecular formula (e.g., C₂₁H₂₀O₈) and isotopic pattern .

Q. What preliminary biological activities have been reported for this compound?

  • Anti-inflammatory Activity : Inhibition of COX-2 (IC₅₀ = 12.3 µM) in RAW 264.7 macrophage assays, attributed to the 2,4-dimethoxybenzylidene moiety’s electron-donating effects .
  • Anticancer Potential : Moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 45 µM), linked to benzofuran’s ability to intercalate DNA .

Advanced Research Questions

Q. How do substituent variations on the benzylidene group influence bioactivity?

Comparative studies of analogs reveal:

Substituent PositionActivity (IC₅₀, COX-2)LogP
2,4-Dimethoxy12.3 µM2.8
3-Methoxy28.7 µM2.5
4-Hydroxy>100 µM1.9
The 2,4-dimethoxy group enhances lipophilicity (LogP) and stabilizes π-π stacking with COX-2’s hydrophobic pocket . Hydroxy groups reduce activity due to hydrogen bonding with polar residues .

Q. What mechanistic insights explain contradictions in reported cytotoxicity data?

Discrepancies in IC₅₀ values (e.g., 45 µM vs. >100 µM in some studies) arise from:

  • Assay Conditions : Serum protein binding in cell media reduces effective drug concentration .
  • Metabolic Stability : Rapid ester hydrolysis in hepatic microsomal assays (t₁/₂ = 15 minutes) diminishes potency . Resolution : Use stable isotope-labeled analogs or prodrug strategies to mitigate metabolic degradation .

Q. How can computational modeling optimize target interactions?

  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to COX-2’s active site (ΔG = -9.2 kcal/mol) .
  • QSAR Models : Electron-withdrawing groups at the benzylidene position correlate with improved IC₅₀ (R² = 0.82) . Methodology : Combine DFT calculations (Gaussian 09) for charge distribution analysis with in vitro validation .

Methodological Guidance

Q. What analytical techniques resolve challenges in purity assessment?

  • HPLC-PDA : Use a C18 column (MeCN/H₂O gradient) to detect impurities (<0.5% area) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; requires single crystals grown via vapor diffusion (ethyl acetate/hexane) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Core Modifications : Synthesize analogs with varied benzylidene substituents (e.g., nitro, halogen) .
  • Functional Group Swapping : Replace the methyl ester with tert-butyl to assess hydrolytic stability .
  • In Silico Screening : Prioritize analogs with predicted LogP >2.5 and polar surface area <90 Ų for blood-brain barrier penetration .

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